molecular formula C17H17FN2O2 B2809436 N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 477870-44-3

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2809436
CAS No.: 477870-44-3
M. Wt: 300.333
InChI Key: SDYZKGCXMKORHK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a fluorinated pyrrole-carboxamide derivative characterized by a 2-fluorobenzoyl substituent at the 4-position of the pyrrole ring and a cyclopentyl group attached to the carboxamide nitrogen. For instance, compounds bearing the 2-fluorobenzoyl moiety, such as 4-alkyl-1-(2-fluorobenzoyl)thiosemicarbazides, have demonstrated anticonvulsant activity in preclinical studies . This highlights the importance of fluorinated aromatic groups in modulating biological activity. The compound’s structural features—particularly its fluorobenzoyl and cyclopentyl substituents—may influence solubility, metabolic stability, and target binding, warranting detailed comparison with analogous molecules.

Properties

IUPAC Name

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-4-3-7-13(14)16(21)11-9-15(19-10-11)17(22)20-12-5-1-2-6-12/h3-4,7-10,12,19H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYZKGCXMKORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the pyrrole ring reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring or the benzoyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide with three structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound (Target Compound) Not provided C₁₇H₁₆FN₂O₂ ~313.3 2-fluorobenzoyl, cyclopentyl N/A
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide 23964-50-3 C₁₇H₁₆Cl₂N₂O₂ 357.2 2,6-dichlorobenzoyl, cyclopentyl Parchem Chemicals
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide 477870-45-4 C₁₈H₂₁FN₃O₂ 330.4 2-fluorobenzoyl, dimethylaminopropyl Chemlyte Solutions
N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide 477870-49-8 C₁₈H₂₀N₂O₂ 296.4 2-phenylacetyl, cyclopentyl CymitQuimica

Key Observations

The 2,6-dichlorobenzoyl substituent (CAS 23964-50-3) increases molecular weight and lipophilicity relative to the target compound, which could improve membrane permeability but reduce aqueous solubility .

Impact of the Carboxamide Substituent: The cyclopentyl group (common in the target compound and CAS 23964-50-3) provides steric bulk and moderate lipophilicity, which may influence pharmacokinetics. The dimethylaminopropyl group (CAS 477870-45-4) introduces a basic nitrogen, likely enhancing solubility in acidic environments (e.g., gastric fluid) compared to cyclopentyl-containing analogs .

Biological Activity Insights: While direct data for the target compound are unavailable, the anticonvulsant activity of 2-fluorobenzoyl-containing thiosemicarbazides (e.g., from ) suggests that fluorinated aromatic systems may interact with central nervous system targets .

Biological Activity

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound with a unique chemical structure, which has garnered attention for its potential biological activities. This compound features a pyrrole ring, a cyclopentyl group, and a fluorobenzoyl moiety, making it an interesting candidate for various pharmacological applications.

The molecular formula of this compound is C17H17FN2O2C_{17}H_{17}FN_{2}O_{2}, with a molecular weight of approximately 300.33 g/mol. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

Property Value
Molecular FormulaC17H17FN2O2C_{17}H_{17}FN_{2}O_{2}
Molecular Weight300.33 g/mol
CAS Number477870-44-3
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds within the pyrrole family, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that derivatives of pyrrole can inhibit inflammatory responses, potentially through the modulation of specific pathways involved in inflammation . For instance, compounds similar to this compound have shown greater anti-inflammatory effects than traditional agents like ibuprofen in certain assays .

Anticancer Activity

This compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways. The mechanism of action likely involves the disruption of cellular signaling pathways critical for tumor growth and survival .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with signaling cascades that promote cancer cell survival. Further research is needed to elucidate the precise molecular targets and mechanisms involved.

Case Studies

  • Anti-inflammatory Study : A study conducted on a series of pyrrole derivatives found that certain compounds exhibited superior anti-inflammatory activity compared to standard treatments. This suggests that this compound could be beneficial in treating inflammatory diseases .
  • Antimicrobial Screening : In antimicrobial screenings against various pathogens, derivatives similar to this compound showed promising results, indicating a potential role in developing new antibiotics .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent .

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